4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid
Overview
Description
4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a substituted benzaldehyde with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the amino, methoxymethyl, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl]benzoic acid
- 4-[5-amino-3-(hydroxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid
- 4-[5-amino-3-(ethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid
Uniqueness
4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[5-amino-3-(methoxymethyl)-4-phenylpyrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-11-15-16(12-5-3-2-4-6-12)17(19)21(20-15)14-9-7-13(8-10-14)18(22)23/h2-10H,11,19H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHZQMZFJOYYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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